molecular formula C11H17NOS B8048264 (R)-N-(4-Tolyl) tert-butanesulfinamide

(R)-N-(4-Tolyl) tert-butanesulfinamide

Cat. No.: B8048264
M. Wt: 211.33 g/mol
InChI Key: LBSVTZPZFDFKIY-CQSZACIVSA-N
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Description

(R)-N-(4-Tolyl) tert-butanesulfinamide is a chemical compound that belongs to the class of sulfinamides. It features a tolyl group (a methyl-substituted benzene ring) attached to a tert-butanesulfinamide moiety. This compound is of interest in various scientific fields due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-N-(4-Tolyl) tert-butanesulfinamide typically involves the reaction of 4-toluenesulfonyl chloride with tert-butylamine under specific conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used. The reaction mixture is then subjected to purification techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale distillation units are often employed to handle the increased volume of reactants and products. Process safety measures, such as temperature control and pressure monitoring, are crucial to ensure safe and efficient production.

Chemical Reactions Analysis

Types of Reactions: (R)-N-(4-Tolyl) tert-butanesulfinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(R)-N-(4-Tolyl) tert-butanesulfinamide has several applications in scientific research:

  • Chemistry: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

  • Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is utilized in the synthesis of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (R)-N-(4-Tolyl) tert-butanesulfinamide exerts its effects depends on its specific application. For example, in asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(R)-N-(4-Tolyl) tert-butanesulfinamide is similar to other sulfinamides, such as (R)-N-(3-Methylphenyl) tert-butanesulfinamide and (R)-N-(2-Methylphenyl) tert-butanesulfinamide. its unique structural features, such as the position of the methyl group on the benzene ring, contribute to its distinct reactivity and applications. These differences highlight the importance of structural variations in determining the properties and uses of sulfinamides.

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Properties

IUPAC Name

(R)-2-methyl-N-(4-methylphenyl)propane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVTZPZFDFKIY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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